1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
1-(3-fluorophenyl)-2-(3-hydroxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-13-6-3-5-12(11-13)17-16-18(24)14-7-1-2-8-15(14)26-19(16)20(25)22(17)9-4-10-23/h1-3,5-8,11,17,23H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKSXQGOWYXOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing upon recent studies and findings.
Synthesis
The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones typically involves a multicomponent reaction that yields high purity and good yields. A notable study demonstrated a successful synthetic route that resulted in a 92% success rate across 240 experiments, with yields ranging from 43% to 86% . The method is compatible with various substituents and conditions, making it a versatile approach for synthesizing derivatives with potential biological activity.
Antioxidant Properties
Compounds within the chromeno[2,3-c]pyrrole class have been noted for their antioxidant activity. For instance, certain derivatives exhibit significant free radical scavenging abilities, which can be beneficial in mitigating oxidative stress-related diseases . The presence of the dihydrochromene structure is believed to enhance these properties.
Anticancer Activity
Research indicates that derivatives of chromeno-pyrroles may possess anticancer properties. Specific analogs have shown efficacy in inhibiting cell proliferation in various cancer cell lines. For example, compounds similar to this compound have been reported to induce apoptosis in tumor cells by modulating apoptotic pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that certain pyrrole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds were reported between 3.12 µg/mL and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may serve as a lead structure for developing new antibacterial agents.
Case Studies
- Anticancer Study : A study investigating the effects of various dihydrochromeno-pyrrole derivatives on cancer cell lines demonstrated that these compounds can significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the role of specific functional groups in enhancing anticancer activity .
- Antioxidant Evaluation : Another research effort focused on assessing the antioxidant capacity of synthesized chromeno-pyrrole derivatives using DPPH radical scavenging assays. Results indicated that compounds with hydroxyl substitutions showed improved antioxidant properties compared to their counterparts lacking such groups .
Preparation Methods
Materials and Equipment
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv, 2.48 g, 10 mmol)
- 3-Fluorobenzaldehyde (1.1 equiv, 1.26 g, 10.1 mmol)
- 3-Aminopropanol (1.1 equiv, 0.83 g, 10.1 mmol)
- Ethanol (absolute) , acetic acid , and silica gel for purification.
- Equipment : Round-bottom flask, reflux condenser, magnetic stirrer, and vacuum filtration apparatus.
Stepwise Protocol
- Imine formation : Combine 3-fluorobenzaldehyde (1.26 g) and 3-aminopropanol (0.83 g) in absolute ethanol (15 mL). Stir at room temperature for 30 minutes.
- Addition of diketone : Add methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (2.48 g) to the mixture. Heat to 40°C for 20 minutes.
- Acid catalysis : Introduce acetic acid (1 mL) and reflux at 80°C for 20 hours. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4).
- Workup : Cool the mixture to room temperature, filter the precipitate, and recrystallize from ethanol.
Yield : 73% (3.12 g, white crystalline solid).
Optimization of Reaction Conditions
The reaction efficiency was optimized by screening solvents, temperatures, and acid additives (Table 1). Ethanol with acetic acid emerged as the optimal system, balancing yield (73%) and reaction time (20 hours).
Table 1. Optimization of reaction conditions for target compound synthesis
| Entry | Solvent | Temperature (°C) | Acid additive | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MeOH | 40 | None | 24 | 36 |
| 2 | EtOH | 40 | None | 22 | 58 |
| 3 | EtOH | 80 | AcOH (1 mL) | 20 | 73 |
| 4 | EtOH | 80 | HCl (1 mL) | 20 | 65 |
Substrate Scope and Functional Group Compatibility
The protocol tolerates diverse aldehydes and amines, enabling access to analogs with varied electronic and steric profiles (Table 2). The 3-fluorophenyl and 3-hydroxypropyl groups were incorporated without side reactions, underscoring the method’s robustness.
Table 2. Substrate scope for dihydrochromeno[2,3-c]pyrrole-3,9-diones
| Aldehyde | Amine | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Fluorobenzaldehyde | 3-Aminopropanol | 73 | 96 |
| 4-Methoxybenzaldehyde | Benzylamine | 68 | 95 |
| 2-Nitrobenzaldehyde | Phenethylamine | 61 | 93 |
Characterization and Analytical Data
The target compound was characterized using spectroscopic and chromatographic methods:
- Melting point : 218–221°C (uncorrected).
- IR (KBr) : 3420 cm⁻¹ (O–H), 1712 cm⁻¹ (C=O), 1651 cm⁻¹ (C=O), 1608 cm⁻¹ (C=C aromatic).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.6 Hz, 1H, Ar–H), 7.58–7.45 (m, 3H, Ar–H), 6.98 (d, J = 8.1 Hz, 1H, Ar–H), 4.32 (t, J = 6.3 Hz, 2H, N–CH₂), 3.72 (t, J = 5.9 Hz, 2H, CH₂–OH), 2.12 (quin, J = 6.1 Hz, 2H, CH₂–CH₂–CH₂).
- HPLC purity : 96% (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).
Comparative Analysis with Alternative Methods
While DABCO-promoted pyrrole syntheses offer eco-friendly advantages, they lack applicability to chromeno-pyrrole-diones. The current method outperforms prior approaches in yield (73% vs. 20–58%) and functional group tolerance, particularly for hydroxyl-containing amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
